7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and biological research. Its unique structure, which includes a triazole ring fused to a pyrimidine ring, imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The downstream effects include the induction of apoptosis within cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could be a potent anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate . The process can be summarized as follows:
Step 1: Reaction of hydrazonyl bromides with active methylene compounds to form pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.
Industry: Utilized in the development of new materials with unique optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with additional fused rings.
Uniqueness
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
The compound 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, notable for its fused triazole and pyrimidine ring structure. This compound has garnered attention due to its potential biological activities , particularly in the fields of antiviral and anticancer research.
Structural Characteristics
The structural formula of the compound can be summarized as follows:
- Molecular Formula : C18H17F N6O
- Key Functional Groups :
- 4-Fluorophenyl group
- N-phenyl group
- Carboxamide functional group
These structural features contribute significantly to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine class exhibit a variety of biological activities including:
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, particularly against influenza viruses. It does so by interfering with protein interactions essential for viral replication.
- Anticancer Activity : Some derivatives of triazolo-pyrimidines have shown promise as anticancer agents by inhibiting cell proliferation in various cancer cell lines. The specific anticancer activity of this compound remains to be extensively studied but is a potential area for future research .
Synthesis and Mechanism
The synthesis of this compound typically involves multi-step processes. Notably, recent advancements in synthetic methodologies have introduced one-pot multicomponent reactions that enhance yield and regioselectivity while minimizing environmental impact .
Antiviral Activity
A study focused on the antiviral potential of triazolo-pyrimidines demonstrated that compounds similar to this compound effectively inhibited the PA-PB1 interaction critical for influenza virus replication. The IC50 values indicated significant antiviral efficacy at non-toxic concentrations .
Anticancer Activity
In vitro studies evaluated various triazolo-pyrimidine derivatives against cancer cell lines such as MDA-MB-231 and MCF-7. Compounds with similar structural motifs exhibited IC50 values ranging from 17.83 μM to 19.73 μM, showcasing their potential as effective anticancer agents compared to standard treatments like Cisplatin .
Comparative Analysis Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | 4-Fluorophenyl & N-phenyl groups | Antiviral potential |
7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | 3-Fluorophenyl group | Similar antiviral activity |
5-amino-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | Amino group instead of phenyl | Potentially enhanced solubility |
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHAFKRCYJWKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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